N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-13-6-4-12(5-7-13)10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQIPUCMPFZNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenylacetamide derivatives.
Scientific Research Applications
Key Structural Features
- Cyclopentyl Ring : Contributes to the compound's hydrophobic properties.
- Hydroxy Group : Enhances solubility and potential interactions with biological targets.
- Phenoxyacetamide Moiety : Imparts specific reactivity and biological activity.
Medicinal Chemistry
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide is being investigated for its therapeutic potential. Its unique structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Osteoclastogenesis Inhibition
Research indicates that this compound inhibits RANKL-induced osteoclastogenesis, which is crucial for bone health. Key findings include:
- Gene Expression Suppression : Downregulation of osteoclast marker genes such as c-Fos and NFATc1.
- Bone Resorption Inhibition : Prevents actin ring formation necessary for osteoclast function, suggesting potential use in osteoporosis treatment .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Synthetic Routes
- Formation of Cyclopentyl Ring : Achieved through cyclization reactions.
- Introduction of Hydroxy Group : Utilizes hydroxylation reactions.
- Phenoxyacetamide Attachment : Involves reactions with derivatives of phenoxyacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) .
Material Science
The compound is being explored for its potential use in developing new materials with specific properties. Its unique chemical structure may contribute to advancements in polymer chemistry and nanotechnology.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopentyl group may enhance binding affinity, while the methoxyphenyl group can modulate the compound’s activity. The acetamide moiety is crucial for the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenyl)acetamide
- N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenyl)acetamide
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl moiety attached to a methoxyphenyl group via an acetamide linkage. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 179.22 g/mol
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets through hydrogen bonding and other molecular interactions, which may influence several biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can have moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Activity Against | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial properties. This compound was included in the screening, showing significant inhibition against target bacteria .
- Enzyme Inhibition Studies : In a comparative study of enzyme inhibitors, this compound demonstrated effective inhibition against AChE, suggesting potential applications in treating neurological disorders.
- Pharmacological Profile : A detailed pharmacological assessment indicated that compounds with similar structures have been associated with anti-inflammatory and anticancer activities, suggesting a broader therapeutic potential for this compound .
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide?
The synthesis involves sequential reactions: (1) coupling the hydroxycyclopentylmethyl group to the acetamide backbone via nucleophilic substitution, and (2) introducing the 4-methoxyphenyl moiety through a thioether or ester intermediate. Critical parameters include:
- Temperature : Maintain 60–80°C during amide bond formation to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
- Catalyst : Employ coupling agents like EDC/HOBt for efficient amidation . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
Standard characterization methods include:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 307) and fragmentation patterns .
- TLC : Monitor reaction progress using Rf values aligned with reference standards .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HT-29) to assess IC50 values .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. How do researchers determine solubility and stability for experimental use?
- Solubility : Perform shake-flask method in PBS, DMSO, or ethanol; use UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated degradation studies under varied pH (2–9), temperature (4–40°C), and light exposure; analyze via HPLC .
Advanced Research Questions
Q. How can low synthetic yields or impurities be addressed during scale-up?
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products). Adjust protecting groups (e.g., tert-butyl for hydroxyl) to suppress side reactions .
- Optimization : Apply DoE (Design of Experiments) to refine parameters like stoichiometry, solvent ratio, and mixing speed .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay Standardization : Validate cell lines (e.g., ATCC certification) and control for batch-to-batch variability in reagents.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., adenosine A2B receptor binding ).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) to identify SAR trends .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Core Modifications : Replace the hydroxycyclopentyl group with cyclohexanol or spirocyclic moieties to enhance metabolic stability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to modulate receptor affinity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like PDE4 or EGFR .
Q. What methodologies elucidate the compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers like BAX/BCL-2) .
- In Vivo Models : Use xenograft mice for pharmacokinetic studies (e.g., Cmax, t½) and tissue distribution analysis .
Q. How can formulation improve bioavailability and stability?
- Nanocarriers : Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance solubility and prolong circulation .
- Prodrug Design : Convert the hydroxyl group to a phosphate ester for targeted release in acidic tumor microenvironments .
Q. What advanced techniques analyze degradation products under stressed conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
